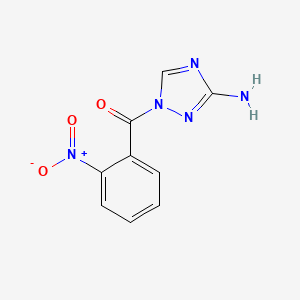

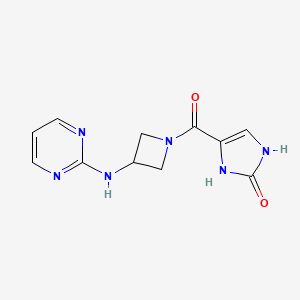

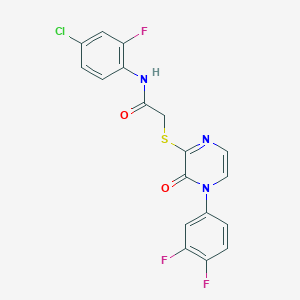

4-((2-fluorobenzyl)thio)-5-methylpyrimidin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-((2-fluorobenzyl)thio)-5-methylpyrimidin-2(1H)-one, involves multiple steps that typically start from basic pyrimidine scaffolds. These processes may involve the introduction of fluorobenzyl groups, thio-substitutions, and methylations to achieve the desired structural features. Although the specific synthesis of this compound is not detailed in the literature reviewed, related compounds have been synthesized through reactions involving intermediates like ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, indicating the potential for complex synthetic routes that incorporate halogenation, sulfuration, and alkylation steps (Stolarczyk et al., 2018).

Molecular Structure Analysis

Pyrimidine derivatives exhibit a wide range of molecular conformations, depending on the nature and position of substituent groups on the pyrimidine ring. The structure of these compounds is often elucidated using X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecule. For instance, compounds with fluorobenzyl and methyl substitutions have been shown to form specific molecular configurations that can influence their chemical reactivity and interaction with biological targets (Guo et al., 2007).

科学的研究の応用

For detailed insights and further reading on topics like pharmacogenetics, drug metabolism, and the development of novel therapeutic agents, the following papers from the search might be of interest:

Pharmacogenetics and Metabolism from Science to Implementation in Clinical Practice discusses the role of dihydropyrimidine dehydrogenase in fluoropyrimidine metabolism and the significance of genetic polymorphisms in predicting drug toxicity and efficacy (Del Re et al., 2017).

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) focuses on the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries, highlighting the application of hybrid catalysts in developing these molecules (Parmar et al., 2023).

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl provides insight into the synthesis of a key intermediate for the manufacture of flurbiprofen, demonstrating the challenges and solutions in the synthesis of fluoro-containing compounds (Qiu et al., 2009).

特性

IUPAC Name |

6-[(2-fluorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS/c1-8-6-14-12(16)15-11(8)17-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXFFZIECLCKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680162 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-((2-fluorobenzyl)thio)-5-methylpyrimidin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)